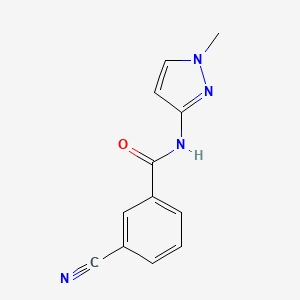
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the solvent-free reaction of aryl amines with ethyl cyanoacetate is widely used. This method is harsh but efficient, allowing for the large-scale production of cyanoacetamide derivatives . The reaction conditions can be optimized to improve yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. As a positive allosteric modulator of mGluR5, it enhances the receptor’s response to its natural ligand, glutamate. This modulation can influence various signaling pathways involved in synaptic plasticity, learning, and memory . The compound’s effects on mGluR5 make it a promising candidate for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: This compound is also a positive allosteric modulator of mGluR5 and has similar applications in neurological research.
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide: Lacks the cyano group but shares similar structural features and biological activities.
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)benzamide: Another derivative with potential insecticidal activities.
Uniqueness
3-cyano-N-(1-methyl-1H-pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate mGluR5 sets it apart from other pyrazole derivatives, making it a valuable compound for neurological research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-cyano-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H10N4O/c1-16-6-5-11(15-16)14-12(17)10-4-2-3-9(7-10)8-13/h2-7H,1H3,(H,14,15,17) |
InChI Key |
FEKNOLWLGCDRDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















